molecular formula C7H17ClO3Si B101003 (Chloromethyl)triethoxysilane CAS No. 15267-95-5

(Chloromethyl)triethoxysilane

Cat. No. B101003
CAS RN: 15267-95-5
M. Wt: 212.74 g/mol
InChI Key: ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
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Description

(Chloromethyl)triethoxysilane is an organotrialkoxy silane-based reagent with chloromethyl as the organofunctional group . It can be used as a starting material for the synthesis of silane-based polymers .


Molecular Structure Analysis

The molecular formula of (Chloromethyl)triethoxysilane is C7H17ClO3Si . Its molecular weight is 212.747 . The IUPAC Standard InChI is InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

(Chloromethyl)triethoxysilane is a liquid at 20 degrees Celsius . It has a refractive index of 1.41 , a boiling point of 173-176 °C , and a density of 1.022 g/mL at 25 °C . It is moisture sensitive .

Scientific Research Applications

1. Synthesis of Liquid Polycarbosilanes

(Chloromethyl)triethoxysilane has been used in the synthesis of liquid polycarbosilanes, a process involving a sequential Grignard coupling reaction. This method is notable for its use of non-corrosive, easily handleable, and stable (chloromethyl)triethoxysilane as the starting material. The synthesized polymers containing Si-CH=CH2 and Si-H groups are stable and can be cured in an inert atmosphere, showing high potential as SiC ceramic precursors for fabricating SiC matrices through the precursor infiltration pyrolysis process (He Lijuan et al., 2015).

2. Surface Modification of Ceramic Membranes

(Chloromethyl)triethoxysilane has been utilized in the surface modification of ceramic membranes for applications in direct contact membrane distillation (DCMD). The treatment of alumina anodisc™ membranes with compounds like perfluorodecyltriethoxysilane and trichloromethylsilane resulted in high hydrophobicity, making them suitable for DCMD. Such modified membranes exhibited superior performance compared to some polymeric membranes used in similar applications (Zachary Hendren et al., 2009).

3. Development of Structurally Reinforced Si/CNT Microsphere Composite

Triethoxysilane-derived SiOx has been used as an adhesive anchor in the creation of a structurally reinforced Si/CNT microsphere composite for lithium-ion batteries. This innovative application demonstrated superior cyclability and negligible changes in electrode thickness after extensive cycling, attributed to the maintained electron-conduction pathways and structural integrity enabled by the SiOx anchor (B. Park et al., 2020).

4. Gene Delivery System Development

(Chloromethyl)triethoxysilane has been part of a combo gene delivery system development, where it was combined with iron oxide nanoparticles and cationic polymers. This system showed increased gene-binding capacity, protection against degradation, and improved gene transfection efficiency in various cells, suggesting its potential in gene therapy (Zu-de Zhang et al., 2013).

5. Creation of Functionalized and Mechanically Reinforced Aerogels

Reactions involving (chloromethyl)triethoxysilane and its derivatives have been explored to extend material design strategies towards functionalized and mechanically reinforced aerogels. The surface chloromethyl groups of these materials have demonstrated utility in supporting nanostructures and enabling new gelation strategies through nucleophilic substitution reactions (T. Kimura et al., 2017).

Safety And Hazards

(Chloromethyl)triethoxysilane is a flammable liquid and vapor . It causes eye irritation . Precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

chloromethyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065871
Record name Silane, (chloromethyl)triethoxy-
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Molecular Weight

212.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)triethoxysilane

CAS RN

15267-95-5
Record name (Chloromethyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15267-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (chloromethyl)triethoxy-
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Record name Silane, (chloromethyl)triethoxy-
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Record name Silane, (chloromethyl)triethoxy-
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Record name (chloromethyl)triethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
NF Lazareva, AS Soldatenko - Russian Chemical Bulletin, 2023 - Springer
Alkoxy (chloromethyl) silanes are widely used to obtain silylmethyl carboxylates RC (O) OCH2SiX3 (R= Alk, Ar; SiX3= SiRn (OAlk) 3–n, n= 0—3), suitable for the preparation of two …
Number of citations: 0 link.springer.com
KA Andrianov, LM Volkova - Bulletin of the Academy of Sciences of the …, 1959 - Springer
Amines react with (chloromethyl)ethoxysilanes at 20* at different rates, depending on the nature of the amine. 2. With respect to reactivity, the amines investigated can be arranged in …
Number of citations: 1 link.springer.com
EF Bugerenko, EA Chernyshev, AD Petrov - … of the Academy of Sciences of …, 1965 - Springer
A number of (1-, 2-, and 3-haloalkyl)alkyl(alkoxy)silanes were condensed with triethyl phosphine and with ethyl diphenylphosphinite (Arbuzov reaction). 2. Under the conditions of the …
Number of citations: 7 link.springer.com
OB Gorbatsevich, VS Papkov, AM Muzafarov - Russian Chemical Bulletin, 2023 - Springer
A number of polycarbosilanes (PCS) with various types of terminal groups were synthesized by the Grignard reaction with (chloroalkyl) alkoxysilanes. Their structure and properties …
Number of citations: 0 link.springer.com
L He, Z Zhang, X Yang, L Jiao, Y Li… - Polymer …, 2015 - Wiley Online Library
A series of liquid polycarbosilanes were successfully synthesized by a sequential Grignard coupling reaction of (chloromethyl)triethoxysilane and vinylmagnesium bromide, followed by …
Number of citations: 27 onlinelibrary.wiley.com
P Vondráček, M Hradec… - Rubber chemistry …, 1984 - meridian.allenpress.com
A comparative study of α- and γ-functiona1 sulfur-containing silane coupling agents in the silica-filled SBR cured by the conventional sulfur system showed that the influence of the …
Number of citations: 69 meridian.allenpress.com
LA Mansurova, MG Voronkov, LI Slutskiĭ… - … 'noi Biologii i …, 1983 - europepmc.org
… and that of triethanolamine and chloromethyl triethoxysilane on biochemical parameters of … The silicon-containing fragment of the silatrane molecule chloromethyl triethoxysilane …
Number of citations: 2 europepmc.org
AS Soldatenko, NF Lazareva - Russian Chemical Bulletin, 2020 - Springer
The reaction of dichloromethylphenylsilane with tert-butanol in the presence of a hydrogen chloride acceptor gave tert-butoxychloromethylphenylsilane. The product is stable at room …
Number of citations: 2 link.springer.com
MG Boronkov, D Monkhoobor, VP Baryshok… - Bulletin of the Academy …, 1986 - Springer
Conclusions (Chloroalkyl)trialkoxysilanes react with sodium ethyl malonate and sodium ethyl cyanoacetate to give the corresponding ω-(ethoxycarbonyl)alkyltrialkoxysilanes, while the …
Number of citations: 3 link.springer.com
A Adima, C Bied, JJE Moreau… - European Journal of …, 2004 - Wiley Online Library
The reaction of chloromethyltriethoxysilane with (1R,2R)‐bis(methylamino)cyclohexane (1) afforded the corresponding bis‐silylated compound 2. The sol‐gel hydrolysis of 2 did not …

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